2-[3'-(3-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2-methoxyphenyl)acetamide
Description
This compound features a spiro[indole-3,2'-[1,3]thiazolidine] core, a 3-chlorophenyl substituent at the 3' position, and a 2-methoxyphenyl acetamide group. The 3-chlorophenyl moiety may contribute to hydrophobic interactions, while the 2-methoxyphenyl group could influence solubility and metabolic stability.
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O4S/c1-33-21-12-5-3-10-19(21)27-22(30)14-28-20-11-4-2-9-18(20)25(24(28)32)29(23(31)15-34-25)17-8-6-7-16(26)13-17/h2-13H,14-15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLREENXPPGVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3’-(3-chlorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and thiazolidine intermediates, followed by their coupling under specific conditions. For instance, the Fischer indole synthesis can be employed to generate the indole moiety, while the thiazolidine ring can be formed via cyclization reactions involving thiourea and α-haloketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[3’-(3-chlorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings and heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl chains, onto the aromatic rings.
Scientific Research Applications
2-[3’-(3-chlorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include antiviral, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[3’-(3-chlorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole and thiazolidine moieties can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several classes of molecules:
- Spiro Core vs. Non-Spiro Analogues: The spiro architecture in the target compound imposes steric constraints absent in linear analogues like 3-chloro-N-phenyl-phthalimide (). This rigidity may enhance metabolic stability compared to non-spiro acetamides such as alachlor (), which lacks a fused heterocyclic system.
- Chlorophenyl Group: The 3-chlorophenyl substituent is shared with 3-chloro-N-phenyl-phthalimide, a monomer for polyimide synthesis (). In the target compound, this group likely enhances lipophilicity, similar to its role in agrochemicals like propiconazole ().
- Acetamide Modifications: The 2-methoxyphenyl acetamide group distinguishes the target from pesticidal chloroacetamides (e.g., alachlor, pretilachlor; ).
Analytical and Computational Comparisons
- NMR Profiling: Regions of chemical shift variation (e.g., positions 29–36 and 39–44 in ) could help differentiate the target from spiro[indoline-pyrrolidinone] derivatives (). For example, the thiazolidine ring’s protons may exhibit distinct shifts compared to pyrrolidinone-based analogues.
- Mass Spectrometry : Molecular networking () would cluster the target with spiro compounds based on shared parent ion fragmentation patterns (cosine score >0.8). However, the acetamide side chain and chlorophenyl group would generate unique fragment ions, enabling dereplication.
- Computational Similarity: Tanimoto and Dice scores () would quantify structural overlap. For instance, the target may show moderate similarity (Tanimoto ~0.4–0.6) to spiro[indoline-pyrrolidinones] () but low similarity (Tanimoto <0.3) to pesticidal acetamides ().
Key Research Findings and Gaps
- Synthesis Challenges : The spiro core’s synthesis may require advanced methods like tandem cyclization, contrasting with simpler routes for phthalimide derivatives ().
- Unanswered Questions: No data exist on the target’s solubility, stability, or toxicity. Comparative molecular dynamics simulations () could predict its pharmacokinetic profile relative to analogues.
Biological Activity
The compound 2-[3'-(3-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2-methoxyphenyl)acetamide is a synthetic derivative with potential biological activities. Its structural components suggest possible applications in medicinal chemistry, particularly in antibacterial and anticancer domains. This article reviews the biological activities reported for this compound, focusing on its antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound's complex structure includes a spiro-indole core and thiazolidine moiety, which may contribute to its biological activities. The presence of a chlorophenyl group and methoxyphenyl substituent further enhances its pharmacological profile.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported for various derivatives in the same class:
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 3.90 |
| Compound B | MRSA | 1.00 |
| Compound C | M. tuberculosis | 10.00 |
Antifungal Activity
The compound's antifungal properties have also been explored, particularly against Candida albicans. Some derivatives have shown moderate activity with MIC values ranging from 7.80 to 62.50 μg/mL against this pathogen .
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound indicate promising results:
- Cytotoxicity : Several derivatives have shown cytotoxic effects against various cancer cell lines with IC50 values below 10 μM.
- Mechanism of Action : The mechanism appears to involve the induction of apoptosis in rapidly dividing cells, with specific targeting of pathways involved in cell proliferation and survival .
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | A549 (lung cancer) | <10 |
| Compound E | HeLa (cervical cancer) | <10 |
Case Studies
A study focusing on the synthesis of biologically active molecules highlighted the effectiveness of similar compounds in inhibiting bacterial growth and cancer cell proliferation. The research utilized molecular docking techniques to predict binding affinities to key bacterial enzymes and cancer-related targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
